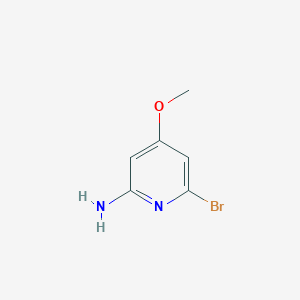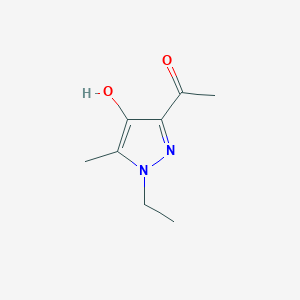
1-(1-Ethyl-4-hydroxy-5-methyl-1H-pyrazol-3-yl)ethanone
Descripción general
Descripción
1-(1-Ethyl-4-hydroxy-5-methyl-1H-pyrazol-3-yl)ethanone, also known as EMHP, is an organic compound belonging to the class of pyrazoles. It is a white crystalline solid with a molecular weight of 183.21 g/mol and a melting point of 133-135°C. EMHP has a variety of applications in the fields of medicinal chemistry, materials science, and organic synthesis. It is used as a building block for the synthesis of various compounds such as pharmaceuticals, agrochemicals, and polymers. EMHP is also used as a catalyst in organic synthesis and as a ligand for metal complexes.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Compounds derived from 1-(1-Ethyl-4-hydroxy-5-methyl-1H-pyrazol-3-yl)ethanone have been explored for their potential as antimicrobial agents. For instance, some newly synthesized derivatives have shown significant antibacterial activity against common pathogenic bacteria such as Staphylococcus aureus, Streptococcus pyogenes (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative) (Asif et al., 2021). Similarly, other derivatives have demonstrated notable antifungal activity against organisms like Fusarium oxysporum and Botrytis fabae (Bondock, Khalifa, & Fadda, 2011).
Fungicidal Activity
- Novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing this compound have shown moderate inhibitory activity against Gibberella zeae, a plant pathogen, at specific dosages. This suggests its potential application in the agricultural sector for controlling fungal diseases in crops (Liu et al., 2012).
Chemical Synthesis and Structural Analysis
- In chemical synthesis, this compound has been used as a precursor or intermediate for creating various heterocyclic compounds. These syntheses often involve a series of reactions like addition-cyclization, oxidation, substitution, and hydrolysis. The structural analysis of these compounds includes techniques like NMR, IR, and X-ray diffraction, providing a deeper understanding of their chemical properties and potential applications in various fields (Smolyar, 2010).
Application in Pain Management
- Derivatives of this compound have been identified as potential clinical candidates for pain management. For example, one such derivative has shown high aqueous solubility and metabolic stability, along with antinociceptive properties in animal models, suggesting its potential as a pain management drug (Díaz et al., 2020).
Antiviral Activity
- Some derivatives have also been studied for their antiviral activity. For instance, compounds synthesized from this chemical have been evaluated for activity against viruses like HSV1 and HAV-MBB, showing promise in the development of new antiviral drugs (Attaby et al., 2006).
Mecanismo De Acción
Target of Action
Similar pyrazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that pyrazole derivatives have been reported to interact with their targets in a variety of ways, leading to different biological activities .
Biochemical Pathways
Given the diverse biological activities of similar pyrazole derivatives, it’s likely that multiple pathways could be affected .
Pharmacokinetics
It’s worth noting that the solubility of a compound in water and other polar solvents can significantly impact its bioavailability .
Result of Action
Similar pyrazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
1-(1-ethyl-4-hydroxy-5-methylpyrazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-10-5(2)8(12)7(9-10)6(3)11/h12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHCXHRUMICFTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C(=O)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30702449 | |
| Record name | 1-(1-Ethyl-4-hydroxy-5-methyl-1H-pyrazol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30702449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187732-72-4 | |
| Record name | 1-(1-Ethyl-4-hydroxy-5-methyl-1H-pyrazol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30702449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

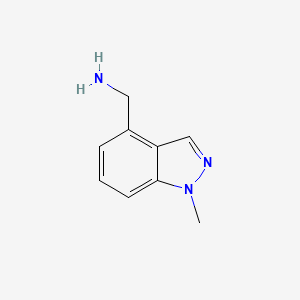
![1,4-Dioxaspiro[4.5]decan-8-ylhydrazine](/img/structure/B3026832.png)

![(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B3026836.png)
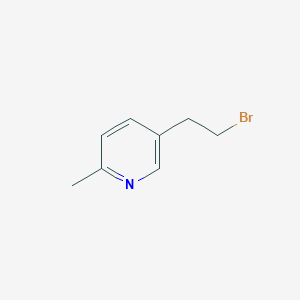

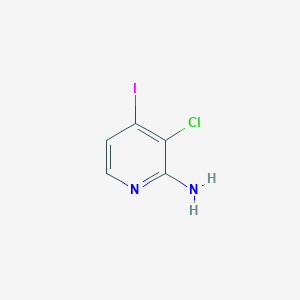
![7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline](/img/structure/B3026846.png)
![7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline](/img/structure/B3026847.png)

![N-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzamide](/img/structure/B3026851.png)
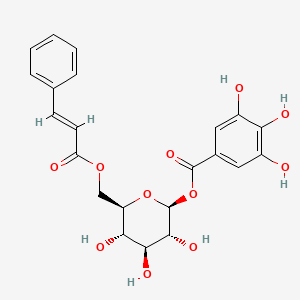
![1-Methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B3026853.png)
